molecular formula C15H13NO5 B6391033 5-(4-Methoxycarbonylphenyl)-2-methoxynicotinic acid CAS No. 1261923-34-5

5-(4-Methoxycarbonylphenyl)-2-methoxynicotinic acid

Cat. No.: B6391033
CAS No.: 1261923-34-5
M. Wt: 287.27 g/mol
InChI Key: MJIMATJCQFTBQE-UHFFFAOYSA-N
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Description

5-(4-Methoxycarbonylphenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a methoxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxycarbonylphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under the influence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. This includes the use of appropriate solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxycarbonylphenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-Methoxycarbonylphenyl)-2-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxycarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes, including oxidative stress and inflammation .

Comparison with Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Cyanophenylboronic acid

Comparison: 5-(4-Methoxycarbonylphenyl)-2-methoxynicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methoxy-5-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-13-12(14(17)18)7-11(8-16-13)9-3-5-10(6-4-9)15(19)21-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIMATJCQFTBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687791
Record name 2-Methoxy-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-34-5
Record name 2-Methoxy-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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